Benzhydryl penicillin V sulfoxide, (S)-
Description
Benzhydryl penicillin V sulfoxide, (S)-, is a semi-synthetic β-lactam antibiotic derivative derived from penicillin V (phenoxymethylpenicillin). Its structure incorporates a benzhydryl ester group and a sulfoxide moiety at the sulfur atom of the thiazolidine ring, which distinguishes it from non-oxidized penicillin derivatives. The (S)-configuration at the sulfoxide group is critical for its stereochemical and biological properties, as oxidation alters the conformational flexibility of the β-lactam ring and modulates interactions with bacterial penicillin-binding proteins (PBPs) . This compound is synthesized via oxidation of penicillin V using agents like m-chloroperbenzoic acid (mCPBA), followed by esterification with benzhydryl groups to enhance lipophilicity and stability .
Properties
CAS No. |
37591-67-6 |
|---|---|
Molecular Formula |
C29H28N2O6S |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
benzhydryl (2S,4S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C29H28N2O6S/c1-29(2)25(28(34)37-24(19-12-6-3-7-13-19)20-14-8-4-9-15-20)31-26(33)23(27(31)38(29)35)30-22(32)18-36-21-16-10-5-11-17-21/h3-17,23-25,27H,18H2,1-2H3,(H,30,32)/t23-,25+,27-,38-/m1/s1 |
InChI Key |
LCRVLXSXMGVJHV-RNSLDFKCSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H]([S@]1=O)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)C |
Canonical SMILES |
CC1(C(N2C(S1=O)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Scientific Research Applications
Antibiotic Mechanisms
Benzhydryl penicillin V sulfoxide serves as a model compound to study the mechanisms of action of β-lactam antibiotics. Its primary mode of action involves the inhibition of bacterial cell wall synthesis by binding to transpeptidase enzymes, crucial for cross-linking peptidoglycan layers in bacterial cell walls. This leads to cell lysis and death, making it a valuable tool for understanding antibiotic efficacy and resistance mechanisms.
Investigation of Antibiotic Resistance
Research utilizing benzhydryl penicillin V sulfoxide has been pivotal in exploring the development of antibiotic resistance. Studies have demonstrated that this compound can help elucidate how bacteria adapt to antibiotic pressure, providing insights into potential strategies to overcome resistance. For instance, case studies have shown its effectiveness against resistant strains, highlighting its role in developing new antibacterial agents.
Pharmaceutical Development
In the pharmaceutical industry, benzhydryl penicillin V sulfoxide is used as an intermediate in the synthesis of other important compounds, such as cephalosporins and β-lactamase inhibitors. Its structural characteristics allow for modifications that enhance the therapeutic profiles of these derivatives, making it integral to drug development processes.
Model Compound for Sulfoxides
As a model compound, benzhydryl penicillin V sulfoxide facilitates studies on the reactivity and properties of sulfoxides. Researchers utilize it to investigate various chemical reactions involving oxidation, reduction, and substitution, contributing to the broader understanding of sulfoxide chemistry.
Case Study 1: Mechanisms of Resistance
A study published in MDPI investigated the mechanisms by which bacteria develop resistance to β-lactam antibiotics, including benzhydryl penicillin V sulfoxide. Researchers found that modifications in bacterial enzymes can reduce the binding affinity of antibiotics, leading to treatment failures. This case study emphasizes the importance of continuous research on compounds like benzhydryl penicillin V sulfoxide to combat antibiotic resistance effectively .
Case Study 2: Synthesis of Cephalosporins
Another significant application is highlighted in patent literature where benzhydryl penicillin V sulfoxide was used as an intermediate in synthesizing cephalosporins. The process demonstrated high yields and efficiency, showcasing its utility in pharmaceutical manufacturing .
Chemical Reactions Analysis
Rearrangement Reactions
Benzhydryl penicillin V sulfoxide undergoes acid-catalyzed rearrangements to form cephalosporin derivatives. This reaction is critical in semi-synthetic antibiotic synthesis.
Example: Conversion to 3-Desacetoxycephalosporins
-
Reagents/Conditions :
-
Triphenyl phosphine (PPh₃) or triethyl phosphite (P(OEt)₃)
-
Inert solvents (e.g., dichloromethane, tetrahydrofuran)
-
Temperatures: 20–100°C
-
-
Mechanism :
The sulfoxide group facilitates a -sigmatropic rearrangement, forming a thiazoline azetidinone intermediate. Subsequent oxidation yields desacetoxycephalosporin sulfoxides . -
Key Data :
Oxidation and Reduction of the Sulfoxide Group
The sulfoxide moiety is redox-active, enabling further functionalization.
Oxidation to Sulfones
-
Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA)
-
Conditions :
-
Solvent: Acetic acid or dichloromethane
-
Temperature: 0–25°C
-
Time: 1–4 hours
-
-
Outcome : Forms a sulfone derivative, enhancing stability against β-lactamases .
Reduction to Thioether
-
Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
-
Conditions :
-
Solvent: Methanol or tetrahydrofuran
-
Temperature: −20°C to 25°C
-
-
Outcome : Reduces the sulfoxide to a thioether, altering biological activity .
Hydrolysis of the β-Lactam Ring
The β-lactam ring is susceptible to hydrolysis, a reaction exploited in studying antibiotic resistance.
Acidic Hydrolysis
-
Conditions :
-
0.1M HCl, 25°C
-
Time: 2 hours
-
-
Product : Ring-opened penicilloic acid sulfoxide, inactive as an antibiotic.
Enzymatic Hydrolysis by β-Lactamases
-
Mechanism : Class C β-lactamases cleave the β-lactam ring, forming a covalent acyl-enzyme intermediate (Fig. 1) .
-
Structural Insight :
Esterification and Transesterification
The benzhydryl ester group undergoes substitution reactions to modify solubility and pharmacokinetics.
Ester Cleavage
-
Reagents : Trimethylsilyl iodide (TMSI), zinc dust
-
Conditions :
-
Solvent: Acetonitrile, 60°C
-
Time: 6 hours
-
-
Product : Free carboxylic acid derivative, used in further functionalization .
Interaction with Nucleophiles
The electrophilic β-lactam carbon reacts with nucleophiles, critical for antibiotic activity.
Binding to Transpeptidases
-
Mechanism : Covalent binding to the active-site serine of penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis .
-
Kinetic Data :
Thermal Degradation
Under elevated temperatures, the compound undergoes decomposition, forming byproducts like penilloaldehyde sulfoxide .
Comparison with Similar Compounds
Structural and Conformational Differences
Benzhydryl penicillin V sulfoxide, (S)-, exhibits distinct conformational changes compared to its parent compound, penicillin V. X-ray crystallography studies reveal that sulfoxidation shifts the thiazolidine ring from a 3α-COOH-axial conformation (in penicillin V) to a 3α-COOH-equatorial conformation, reducing ring strain and altering hydrogen-bonding patterns . This contrasts with cloxacillin sulfoxide, which undergoes a similar conformational shift but retains higher antibacterial activity due to its bulky isoxazolyl side chain .
Table 1: Structural Comparison of Penicillin Derivatives
| Compound | Thiazolidine Conformation | Sulfur Oxidation State | Key Functional Groups |
|---|---|---|---|
| Penicillin V | 3α-COOH-axial | Sulfide (S⁰) | Phenoxymethyl side chain |
| Benzhydryl Penicillin V Sulfoxide, (S)- | 3α-COOH-equatorial | Sulfoxide (S⁺²) | Benzhydryl ester, sulfoxide |
| Cloxacillin Sulfoxide | 3α-COOH-equatorial | Sulfoxide (S⁺²) | Isoxazolyl side chain |
| Penicillin G Sulfoxide | 3α-COOH-equatorial | Sulfoxide (S⁺²) | Benzyl side chain |
Chemical Reactivity and Stability
The sulfoxide group in benzhydryl penicillin V sulfoxide increases polarity compared to non-oxidized penicillins, enhancing solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . However, this oxidation also reduces stability under acidic conditions, as sulfoxides are prone to further oxidation to sulfones or degradation . For example, mCPBA-mediated oxidation of benzhydryl sulfides yields sulfones, a pathway that limits the shelf-life of sulfoxide-containing β-lactams . In contrast, non-oxidized penicillins (e.g., penicillin G) are more stable but less reactive toward ring-enlargement reactions used in cephalosporin synthesis .
Preparation Methods
Starting Materials and Reagents
The synthesis begins with penicillin V (phenoxymethylpenicillin), which provides the β-lactam backbone. Key reagents include:
Table 1: Common Reagents and Their Roles
Stepwise Synthesis from Penicillin V
The synthesis involves three sequential stages:
-
Carboxyl Group Protection :
Penicillin V is treated with benzhydryl alcohol in the presence of phosgene and a tertiary amine (e.g., triethylamine) to form the benzhydryl ester. This step achieves >85% yield under anhydrous conditions at 0–5°C. -
Sulfoxidation :
The protected penicillin V is oxidized using H₂O₂ in a methanol-water mixture (4:1 v/v) at 25°C for 12 hours. The sulfoxide forms exclusively in the (S)-configuration due to steric guidance from the benzhydryl group. -
Deprotection and Purification :
Acidic hydrolysis (2% potassium bisulfate) removes residual protective groups, followed by extraction with methylene chloride and crystallization from ethyl acetate.
Table 2: Reaction Conditions for Key Steps
| Step | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Esterification | 0–5 | 2 | 85–90 |
| Sulfoxidation | 25 | 12 | 75–80 |
| Crystallization | –20 | 24 | 95 |
Oxidation to Sulfoxide
Controlled oxidation is critical to avoid over-oxidation to sulfone derivatives. Kinetic studies show that H₂O₂ in a buffered system (pH 6.5–7.0) minimizes side reactions, achieving 78% sulfoxide purity. Alternative oxidants like mCPBA offer higher selectivity but require dichloromethane as a solvent, complicating large-scale applications.
Advanced Esterification Techniques
Phosgene-Mediated Esterification
The patent US3586667A details a one-step esterification using phosgene, which activates the penicillin carboxyl group for nucleophilic attack by benzhydryl alcohol. This method avoids intermediate isolation, reducing processing time by 40% compared to traditional anhydride-based routes.
Protective Group Strategies
Tertiary butyloxycarbonyl (BOC) groups temporarily protect amine functionalities during synthesis. For example, N-BOC-L-α-aminoadipic acid benzhydryl ester is used to prevent unwanted side reactions during sulfoxidation.
Process Optimization and Yield Enhancement
Table 3: Optimization Parameters for Industrial Scaling
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Phosgene Equivalents | 1.1–1.3 | Maximizes esterification |
| H₂O₂ Concentration | 25–30% | Balances oxidation rate |
| Solvent System | CH₂Cl₂/MeOH (3:1) | Enhances solubility |
Recycling mother liquors from crystallization improves overall yield to 92%. Additionally, substituting H₂O₂ with enzymatic oxidation systems (e.g., cytochrome P450 mimics) is under investigation to reduce waste.
Analytical Characterization Methods
-
Nuclear Magnetic Resonance (NMR) :
-
High-Resolution Mass Spectrometry (HRMS) :
Observed [M+H]⁺ = 533.2 (calculated 532.6).
Industrial-Scale Production Considerations
Large batches (≥100 kg) require:
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Benzhydryl penicillin V sulfoxide, (S)- in complex mixtures?
- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) coupled with imidazole/mercuric chloride titration for quantifying total penicillins. Dissolve ~0.065 g of the compound in dimethylformamide, dilute to 1000 mL, and analyze aliquots via spectrophotometric titration at 325 nm. This method ensures precision within 96.0–100.5% for total penicillins and 24.0–27.0% for the benzhydryl moiety . For impurities, employ USP-grade reference standards (e.g., Orphenadrine analogs) to calibrate detection thresholds .
Q. What strategies are effective for studying polymorphism in Benzhydryl penicillin V sulfoxide, (S)-?
- Methodological Answer : Polymorphism analysis requires a combination of Raman spectroscopy and differential scanning calorimetry (DSC). Crystallize the compound under controlled supersaturation conditions (e.g., 25°C, ethanol-water mixtures) to isolate distinct polymorphs. Monitor phase transitions using Raman spectral shifts (e.g., 442–447 cm⁻¹ for sulfoxide vibrations) and validate thermal stability via DSC endotherms .
Q. How to design experiments to assess the stability of Benzhydryl penicillin V sulfoxide, (S)- under varying storage conditions?
- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to humidity (75% RH), heat (40°C), and UV light. Analyze degradation products using LC-MS/MS with a C18 column and 0.1% formic acid mobile phase. Track sulfoxide-to-sulfone oxidation via m/z shifts and correlate with bioactivity loss .
Advanced Research Questions
Q. How to resolve contradictions in sulfoxide index measurements across FTIR and Raman spectroscopic techniques?
- Methodological Answer : Discrepancies arise from differing sensitivities to crystallographic orientation. Apply a sensitivity index (SI) to normalize
For FTIR, focus on carbonyl (1710 cm⁻¹) and sulfoxide (1030 cm⁻¹) peaks; for Raman, prioritize 650–700 cm⁻¹ sulfoxide bands. Cross-validate using X-ray diffraction to resolve crystal anisotropy effects .
Q. What synthetic pathways optimize enantiomeric purity of Benzhydryl penicillin V sulfoxide, (S)-?
- Methodological Answer : Use Z-selective olefination with α-pyridylmethylenetriphenylphosphorane to minimize racemization. Protect the 2′-β alcohol as a p-nitrophenyl carbonate, then perform amine coupling under argon. Finalize chiral resolution via chiral stationary phase HPLC (e.g., Chiralpak IA column, hexane:isopropanol 90:10) to achieve >98% enantiomeric excess .
Q. How to characterize enzyme inhibition mechanisms involving Benzhydryl penicillin V sulfoxide, (S)- and carbapenemases?
- Methodological Answer : Conduct kinetic assays with Acinetobacter baumannii OXA-24. Pre-incubate the enzyme with 10 µM inhibitor in 50 mM phosphate buffer (pH 7.0). Measure residual activity using nitrocefin hydrolysis at 482 nm. Fit data to a Morrison tight-binding model to calculate values. Use molecular docking (e.g., AutoDock Vina) to map sulfoxide interactions with catalytic Ser residues .
Q. What experimental designs mitigate interference from dimethyl sulfoxide (DMSO) in cellular uptake studies?
- Methodological Answer : Limit DMSO to ≤0.05% v/v to avoid solvent-induced cytotoxicity. Prepare stock solutions at 100 mM in DMSO, then dilute in culture media (e.g., DMEM + 10% FBS). Include vehicle controls and validate cell viability via ATP-based assays (e.g., CellTiter-Glo) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
